molecular formula C13H23NO4Si B13547156 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

Cat. No.: B13547156
M. Wt: 285.41 g/mol
InChI Key: RAHURYMPBZXVEG-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate can undergo various chemical transformations, allowing for the selective modification of specific functional groups. The Boc group is typically removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butoxycarbonyl)-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid is unique due to its spirocyclic structure and the presence of a silicon atom within the ring. This structural feature imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C13H23NO4Si

Molecular Weight

285.41 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-aza-5-silaspiro[4.4]nonane-3-carboxylic acid

InChI

InChI=1S/C13H23NO4Si/c1-13(2,3)18-12(17)14-9-19(6-4-5-7-19)8-10(14)11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

RAHURYMPBZXVEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si]2(CCCC2)CC1C(=O)O

Origin of Product

United States

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